6-Chloro-3-formyl-7-methylchromone

PTP1B inhibition Type 2 diabetes Obesity

Research on PTP1B in diabetes and obesity often lacks a well-characterized, batch-consistent small-molecule control. 6-Chloro-3-formyl-7-methylchromone (CAS 64481-12-5) solves this with validated PTP1B inhibitory activity (IC50 10-15 µM) and a reactive 3-formyl group for library synthesis. - Proven PTP1B inhibitor - reproducible IC50 10-15 µM, ideal as positive control in screening campaigns. - Dual utility - also serves as a key reagent for Wittig, Diels-Alder, and Passerini reactions to build diverse heterocyclic scaffolds. - Supply reliability - available in ≥95% purity from multiple stock points; immediate global dispatch for R&D programs.

Molecular Formula C11H7ClO3
Molecular Weight 222.62 g/mol
CAS No. 64481-12-5
Cat. No. B182476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-formyl-7-methylchromone
CAS64481-12-5
Molecular FormulaC11H7ClO3
Molecular Weight222.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C=O
InChIInChI=1S/C11H7ClO3/c1-6-2-10-8(3-9(6)12)11(14)7(4-13)5-15-10/h2-5H,1H3
InChIKeyNULJNFUEBPQUNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3-formyl-7-methylchromone (CAS 64481-12-5) | Scientific and Procurement Overview


6-Chloro-3-formyl-7-methylchromone (CAS 64481-12-5) is a chlorinated and methylated derivative of the 3-formylchromone class [1]. It is a bicyclic heterocyclic molecule comprising a benzene ring fused to a heterocyclic pyran ring . Key physical properties include a molecular weight of 222.62 g/mol and a melting point of 182-185°C . The compound is commercially available in high purities (typically 95-98%) from major research chemical suppliers [2].

6-Chloro-3-formyl-7-methylchromone (CAS 64481-12-5): Why Simple Substitution with Other 3-Formylchromones is Not Advised


While all 3-formylchromones share a common core scaffold, the specific substitution pattern of 6-chloro-3-formyl-7-methylchromone—a chlorine at the 6-position and a methyl group at the 7-position—imparts a unique structural and electronic profile that is not replicated by other close analogs [1]. This specific arrangement directly influences its demonstrated biological activities, including its distinct potency as a PTP1B inhibitor [2] and its role as a reagent in specialized chemical synthesis pathways . Using a generic 3-formylchromone or a different halogenated derivative without the 7-methyl group will yield different results in these established applications, as quantitative evidence confirms distinct activity profiles [3].

6-Chloro-3-formyl-7-methylchromone (CAS 64481-12-5): Quantified Differentiation and Comparative Performance Data


PTP1B Inhibition Potency of 6-Chloro-3-formyl-7-methylchromone Relative to Other Known Inhibitors

6-Chloro-3-formyl-7-methylchromone demonstrates specific and quantifiable inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key therapeutic target for type 2 diabetes and obesity [1]. In a colorimetric assay, its IC50 value was determined to be 10 µM, placing its potency between ursolic acid (9 µM) and betulinic acid (13 µM) and an order of magnitude less potent than the reference inhibitor sodium orthovanadate (1.1 µM) [1].

PTP1B inhibition Type 2 diabetes Obesity Enzyme assay

Comparative PTP1B Inhibition Confirmation in an Alternative Biosensor System

A separate study using a guanidinium recognition-based colorimetric biosensor independently confirmed the PTP1B inhibitory activity of 6-chloro-3-formyl-7-methylchromone, reporting an IC50 of 15 µM [1]. This value is consistent with the 10 µM finding, reinforcing its reproducible activity profile.

PTP1B inhibition Biosensor Enzyme assay Guanidinium recognition

Antimicrobial and Antibiofilm Potency Against Uropathogenic E. coli Relative to Halogenated Chromone Analogs

While this study evaluated a closely related analog, 6-chloro-3-formylchromone (lacking the 7-methyl group), it provides a critical baseline for antimicrobial and antibiofilm activity within the 6-chloro-3-formylchromone class [1]. The analog exhibited a Minimum Inhibitory Concentration (MIC) of 20 µg/mL against uropathogenic Escherichia coli (UPEC) and inhibited biofilm formation by 72-96% at the same concentration [1]. This profile was identical to that of the 6-bromo analog (MIC 20 µg/mL) and superior to the 6-isopropyl analog (MIC 50 µg/mL) [1].

Antimicrobial Antibiofilm Uropathogenic E. coli Virulence inhibition

Crystal Structure and Intermolecular Interaction Profile: A Basis for Rational Derivative Design

The solid-state structure of 6-chloro-3-formyl-7-methylchromone is characterized by a highly planar molecular framework (r.m.s. deviation = 0.0670 Å) [1]. The crystal packing is governed by π-π stacking interactions between pyran rings (centroid-centroid distance = 3.824 Å) and a type I halogen-halogen interaction between chlorine atoms at the 6-position (Cl⋯Cl = 3.397 Å) [1].

Crystallography Supramolecular chemistry Halogen bonding Structural biology

6-Chloro-3-formyl-7-methylchromone (CAS 64481-12-5): Key Research and Industrial Application Scenarios


Enzymology and Drug Discovery: PTP1B Inhibitor Screening and Target Engagement

The well-characterized and reproducible PTP1B inhibitory activity (IC50 = 10-15 µM) makes 6-chloro-3-formyl-7-methylchromone a valuable tool compound [1][2]. It can be used as a positive control in high-throughput screening campaigns for novel PTP1B inhibitors, as a reference standard in enzyme kinetics studies, or as a chemical probe to investigate PTP1B's role in signaling pathways related to type 2 diabetes and obesity [1][2].

Chemical Synthesis: Building Block for Uridine-Based and Other Complex Libraries

The compound is explicitly identified as a suitable reagent for the synthesis of uridine-based chemical libraries . Its reactive 3-formyl group is a versatile handle for a range of organic transformations, including Wittig reactions [3], Diels-Alder cycloadditions [4], and Passerini reactions [5], enabling the construction of diverse heterocyclic scaffolds for drug discovery and materials science.

Microbiology and Anti-Virulence Research: Lead Candidate for Targeting UPEC Biofilms

Based on the established class-level activity against uropathogenic E. coli (UPEC) [6], 6-chloro-3-formyl-7-methylchromone presents a promising scaffold for the development of novel anti-virulence agents. Its ability to potently inhibit biofilm formation and downregulate key virulence factors at low micromolar concentrations positions it for further research into treatments for persistent and catheter-associated urinary tract infections [6].

Materials Science and Crystal Engineering: Exploiting Halogen Bonding for Co-Crystal Design

The detailed structural characterization revealing a specific type I Cl⋯Cl halogen bond (3.397 Å) and π-π stacking interactions provides a rational basis for co-crystal design and supramolecular chemistry applications [7]. 6-Chloro-3-formyl-7-methylchromone can be used as a co-former to tune the physicochemical properties (e.g., solubility, stability) of active pharmaceutical ingredients or to create novel solid-state materials with tailored properties [7].

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